REACTION_CXSMILES
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[CH3:1][NH:2][CH3:3].[NH2:4][C:5]1[CH:12]=[CH:11][C:8]([CH:9]=O)=[CH:7][C:6]=1[N+:13]([O-:15])=[O:14].[BH4-].[Na+]>CO.CCOC(C)=O.CC(O[Ti](OC(C)C)(OC(C)C)OC(C)C)C>[CH3:1][N:2]([CH2:9][C:8]1[CH:11]=[CH:12][C:5]([NH2:4])=[C:6]([N+:13]([O-:15])=[O:14])[CH:7]=1)[CH3:3] |f:2.3|
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Name
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Quantity
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4 mL
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Type
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reactant
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Smiles
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CNC
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Name
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Quantity
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4 mL
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Type
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solvent
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Smiles
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CO
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Name
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Quantity
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1.15 g
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Type
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catalyst
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Smiles
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CC(C)O[Ti](OC(C)C)(OC(C)C)OC(C)C
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Name
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Quantity
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160 g
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Type
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reactant
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Smiles
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NC1=C(C=C(C=O)C=C1)[N+](=O)[O-]
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Name
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Quantity
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2 mL
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Type
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solvent
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Smiles
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CO
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Name
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Quantity
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78 g
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Type
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reactant
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Smiles
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[BH4-].[Na+]
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Name
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Quantity
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60 mL
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Type
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solvent
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Smiles
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CCOC(=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the solution was stirred at room temperature for 15 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the solution was stirred at room temperature overnight
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Duration
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8 (± 8) h
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Type
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STIRRING
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Details
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the solution was stirred at room temperature for 1 hour
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Duration
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1 h
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Type
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WASH
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Details
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washed with water (2×100 mL) and brine (50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous Na2SO4
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Type
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CUSTOM
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Details
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The solution was evaporated to dryness and 130 mg of crude product
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Type
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CUSTOM
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Details
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was collected
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Type
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CUSTOM
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Details
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which was used for the next step without further purification, 1H NMR (400 MHz, DMSO-d6) δ 7.82 (s, 1H), 7.35 (br s, 2H), 7.31 (dd, 1H), 6.97 (d, 1H), 3.26 (s, 2H), 2.12 (s, 6H)
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Reaction Time |
15 min |
Name
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Type
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Smiles
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CN(C)CC1=CC(=C(C=C1)N)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |